![molecular formula C28H47Cl2PRu B127125 Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) CAS No. 145381-23-3](/img/structure/B127125.png)
Dichloro(P-cymene)tricyclohexylphosphineruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is a saturated 18-electron complex . It is used as a starting material for the synthesis of organometallic complexes . It is also used as a hydrosilylation catalyst and a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular weight of Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is 586.62 . The linear formula is C28H47Cl2PRu .Physical And Chemical Properties Analysis
Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is an orange to brown powder . It is insoluble in water . It should be stored under inert gas .Scientific Research Applications
Hydrosilylation Catalyst
Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used as a hydrosilylation catalyst . Hydrosilylation is a process that involves the addition of silicon-hydrogen bonds to unsaturated bonds, such as carbon-carbon double bonds. This application is particularly important in the synthesis of silicon-based polymers and materials.
Pharmaceutical Intermediate
This compound is also used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a reaction between two or more other substances. Its role in pharmaceuticals could be in the synthesis of active pharmaceutical ingredients (APIs) or other complex organic compounds.
C-H Activation
Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) has been used in C-H activation . This is a process where a carbon-hydrogen bond is cleaved and replaced with a carbon-X bond (where X is any atom other than hydrogen). This is a key step in many organic synthesis processes and the development of new pharmaceuticals and agrochemicals.
Synthesis of Ruthenium Complexes
The compound is used in the synthesis of other ruthenium complexes . These complexes have a wide range of applications, including catalysis, organic synthesis, and materials science.
Bridge-Splitting Reactions
It is used in bridge-splitting reactions . This is a type of chemical reaction where a bridging ligand is replaced by another ligand, leading to the formation of new compounds.
Research Use
Lastly, it is used for research purposes . As a relatively new and less-studied compound, researchers are exploring its properties and potential applications in various fields of science.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
dichlororuthenium;1-methyl-4-propan-2-ylbenzene;tricyclohexylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C10H14.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;;;/h16-18H,1-15H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQOOGIJMPFDJH-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47Cl2PRu |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.